molecular formula C11H18N4O3 B609835 PAOPA CAS No. 114200-31-6

PAOPA

Número de catálogo: B609835
Número CAS: 114200-31-6
Peso molecular: 254.29 g/mol
Clave InChI: QXHVGEXNEZRSGG-JGVFFNPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Therapeutic Applications in Neuropsychiatric Disorders

1. Schizophrenia

PAOPA has been extensively studied for its effects on schizophrenia, a complex mental disorder characterized by symptoms such as hallucinations, delusions, and cognitive impairments. Research indicates that this compound can ameliorate both positive and negative symptoms associated with schizophrenia in preclinical models:

  • Behavioral Studies : In animal models, this compound demonstrated efficacy in reducing hyperlocomotion and social withdrawal, which are indicative of positive and negative symptoms, respectively. For instance, studies using the phencyclidine-induced rat model showed significant improvements in behaviors related to social interaction and cognitive function .
  • Mechanistic Insights : The compound appears to enhance dopamine D2 receptor activity without affecting antagonist binding, suggesting a unique mechanism that could lead to improved therapeutic outcomes for patients with schizophrenia .

2. Parkinson's Disease

This compound has also shown promise in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by motor dysfunction:

  • Neuroprotective Effects : In models of Parkinson's disease induced by neurotoxins such as 6-hydroxydopamine and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound exhibited neuroprotective properties and improved rotational behavior .
  • Tardive Dyskinesia : The compound has been effective in preventing movement abnormalities induced by antipsychotic medications, suggesting its potential use in managing tardive dyskinesia—a common side effect of long-term antipsychotic treatment .

Case Studies

StudyModelFindings
Mishra et al. (1997)6-OHDA lesioned rat modelNeuroprotective effects observed; improved rotational behavior
Sharma et al. (2003)Tardive dyskinesia modelPrevented haloperidol-induced movement disorders
Beyaert et al. (2013)Amphetamine-sensitized modelAmeliorated sensorimotor gating deficits; enhanced social interaction
Dyck et al. (2011)MK-801 induced modelImproved social deficits linked to negative symptoms

Mecanismo De Acción

(3R)-2-Oxo-3-[(2S)-2-pirrolidinilcarbonil]amino-1-pirrolidineacetamida ejerce sus efectos uniéndose a un sitio en el receptor de dopamina D2 que es distinto del sitio de unión del ligando endógeno. Esta modulación alostérica aumenta la afinidad del receptor por la dopamina, lo que lleva a una mayor actividad del receptor. El compuesto afecta varias vías de señalización, incluida la regulación positiva de la quinasa de receptor acoplado a proteína G 2, la arrestina-3 y las quinasas reguladas por señal extracelular 1 y 2 .

Análisis Bioquímico

Biochemical Properties

PAOPA plays a significant role in biochemical reactions by modulating dopamine D2 receptors. It interacts with dopamine D2 receptors through an allosteric mechanism, enhancing the receptor’s response to dopamine. This interaction is crucial for its therapeutic effects, as it helps in normalizing dopamine signaling in conditions like schizophrenia . This compound also interacts with other biomolecules involved in dopamine signaling pathways, contributing to its overall efficacy.

Cellular Effects

This compound influences various types of cells, particularly neurons, by modulating dopamine signaling pathways. It affects cell function by enhancing dopamine receptor activity, which can lead to improved cell signaling, gene expression, and cellular metabolism. In preclinical models, this compound has been shown to ameliorate behavioral and biochemical abnormalities associated with schizophrenia, indicating its potential to restore normal cellular function in affected individuals .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine D2 receptors at an allosteric site, distinct from the dopamine binding site. This binding enhances the receptor’s response to dopamine, leading to increased receptor activation. This compound’s allosteric modulation results in changes in gene expression and enzyme activity, contributing to its therapeutic effects. Additionally, this compound can prevent and reverse behavioral and biochemical abnormalities in animal models of schizophrenia by normalizing dopamine signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its efficacy over extended periods. Long-term studies have shown that this compound can sustain its therapeutic effects, with minimal degradation observed. In vitro and in vivo studies have demonstrated that this compound can provide lasting improvements in cellular function and behavior in preclinical models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates dopamine D2 receptors and improves behavioral and biochemical abnormalities. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine metabolism, contributing to its overall efficacy. This compound’s modulation of dopamine D2 receptors can influence metabolic flux and metabolite levels, further supporting its therapeutic potential in neuropsychiatric conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. This compound’s distribution within the brain is particularly important for its role in modulating dopamine signaling and improving neuropsychiatric symptoms .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cells, where it exerts its effects on dopamine D2 receptors. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that this compound can effectively modulate dopamine signaling pathways and provide therapeutic benefits .

Métodos De Preparación

Análisis De Reacciones Químicas

(3R)-2-Oxo-3-[(2S)-2-pirrolidinilcarbonil]amino-1-pirrolidineacetamida experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Comparación Con Compuestos Similares

(3R)-2-Oxo-3-[(2S)-2-pirrolidinilcarbonil]amino-1-pirrolidineacetamida es único debido a su potente modulación alostérica del receptor de dopamina D2. Los compuestos similares incluyen:

La singularidad de (3R)-2-Oxo-3-[(2S)-2-pirrolidinilcarbonil]amino-1-pirrolidineacetamida radica en su modulación alostérica específica, que proporciona un perfil terapéutico distinto en comparación con otros moduladores del receptor de dopamina .

Actividad Biológica

PAOPA (N-((R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl)pyrrolidine-2-carboxamide) is a potent analog of the endogenous peptide prolyl-leucyl-glycinamide (PLG), recognized for its allosteric modulation of the dopamine D2 receptor. This compound has garnered significant attention in neuroscience due to its potential therapeutic applications in treating neuropsychiatric disorders, particularly schizophrenia and Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various models, and relevant research findings.

This compound functions primarily as a positive allosteric modulator (PAM) of the dopamine D2 receptor. This means it enhances the receptor's response to dopamine without directly activating the receptor itself. The unique allosteric properties of this compound allow it to fine-tune dopaminergic signaling, which is crucial in conditions characterized by dopaminergic dysregulation.

Key Mechanisms:

  • Increased Dopamine Binding : this compound enhances the binding affinity of dopamine to D2 receptors, facilitating improved dopaminergic signaling under pathological conditions .
  • Neuroprotection : In models of Parkinson's disease, this compound has shown neuroprotective effects, possibly by modulating neuroinflammatory responses and promoting neuronal survival .

Behavioral Studies

This compound has been evaluated in multiple animal models to assess its impact on behavior and neurological function. Notable studies include:

  • Schizophrenia Models : In phencyclidine (PCP)-induced models of schizophrenia, this compound administration significantly improved social interaction deficits and attenuated hyperlocomotion, suggesting a reversal of negative symptoms associated with schizophrenia .
  • Parkinson's Disease Models : In 6-hydroxydopamine (6-OHDA) lesioned rats, this compound demonstrated a reduction in rotational behavior, indicating its potential to alleviate motor symptoms associated with Parkinson's disease .
  • Tardive Dyskinesia : this compound effectively prevented movement abnormalities induced by haloperidol in rats, showcasing its protective role against drug-induced extrapyramidal symptoms .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

StudyModel UsedFindings
Mishra et al. (1997)6-OHDA Lesioned RatsReduced rotational behavior; indicated motor symptom alleviation
Sharma et al. (2003)Haloperidol-Induced RatsPrevented tardive dyskinesia-like symptoms
Marcotte et al. (1998)MPTP-Induced MiceShowed neuroprotective effects against dopaminergic neuron loss

Table 1: Summary of this compound's Effects in Animal Models

ConditionModel TypeDose (mg/kg)Main Effect
SchizophreniaPCP-induced Rat Model5Improved social interaction, reduced hyperlocomotion
Parkinson's Disease6-OHDA Rat Model10Reduced rotational behavior
Tardive DyskinesiaHaloperidol Rat Model1Prevented movement abnormalities

Table 2: Mechanistic Insights from Recent Studies

MechanismDescription
Allosteric ModulationEnhances dopamine binding to D2 receptors without direct activation
NeuroprotectionReduces neuronal death in dopaminergic systems under stress conditions
Behavioral ImprovementAttenuates negative symptoms in models of schizophrenia and movement disorders

Propiedades

IUPAC Name

(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHVGEXNEZRSGG-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114200-31-6
Record name 114200-31-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.